![molecular formula C4H4Cl3NO3 B170675 2-[(2,2,2-Trichloroacetyl)amino]acetic acid CAS No. 15166-50-4](/img/structure/B170675.png)

2-[(2,2,2-Trichloroacetyl)amino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

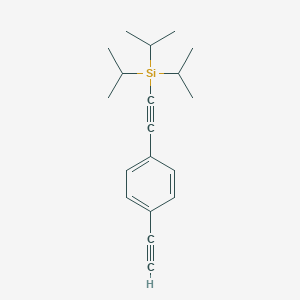

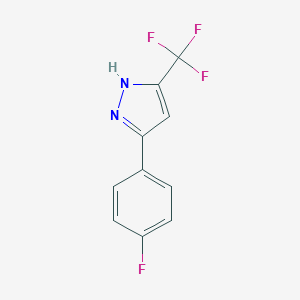

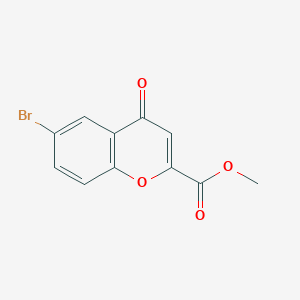

“2-[(2,2,2-Trichloroacetyl)amino]acetic acid” is a chemical compound with the molecular formula C4H4Cl3NO3 and a molecular weight of 220.43800 . It is also known as N-(Trichloroacetyl)glycine .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the synthetic routes involves the use of N-Allyl-2,2,2-trichloroacetamide, Acetic acid,2,2-dichloro-, Glycine, Trichloroacetyl chloride, Hexachloroacetone, and TRICHLOROACETIC acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 4 carbon atoms, 4 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 218.92600 .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. The reaction pathways involve various precursors and downstream products .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.704g/cm3, a boiling point of 373.2ºC at 760 mmHg, and a flash point of 179.5ºC . The compound has a LogP value of 0.94830, indicating its lipophilicity .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

- Trichloroacetic acid (TCA) has been identified as an efficient catalyst in the synthesis of coumarins from phenols and beta-ketoesters, as well as for synthesizing 2,3-dihydroquinazolin-4(1H)-ones through the condensation of 2-aminobenzamide with aldehydes or ketones under solvent-free conditions. These methods are praised for their short reaction times and simple procedures, avoiding chromatographic purification (Karimi-Jaberi & Zarei, 2013).

Crystal Engineering and Nonlinear Optical Materials

- Research on compounds such as DL-Phenylalaninium trichloroacetate and DL-Threoninium trichloroacetate demonstrates the ability of trichloroacetic acid derivatives to form hydrogen-bonded structures. These structures are noteworthy in the context of crystal engineering, potentially contributing to the development of materials with specific optical properties (Rajagopal et al., 2005; Rajagopal et al., 2004).

Material Science and Analysis

- TCA precipitation is a commonly employed technique in protein analysis for concentrating samples or removing contaminants. This method, which denatures the protein, is essential for applications such as SDS-PAGE or 2D-gels (Koontz, 2014).

Environmental Chemistry

- Innovative approaches have been developed for the stable dechlorination of Trichloroacetic Acid (TCAA) to acetic acid, catalyzed by palladium nanoparticles. This process is significant for addressing concerns related to disinfection byproducts in water treatment (Cai et al., 2021).

Wirkmechanismus

Target of Action

More research is needed to identify the specific targets and their roles .

Mode of Action

The mode of action of 2-[(2,2,2-Trichloroacetyl)amino]acetic acid involves the precipitation of proteins. The protein-precipitate-inducing effects of this compound are due to the three chloro groups in the molecule .

Biochemical Pathways

It is known that the compound induces protein precipitation, which could potentially affect various biochemical pathways .

Pharmacokinetics

More research is needed to outline these properties and their impact on bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action involve the precipitation of proteins. This precipitation is induced by the three chloro groups in the molecule .

Action Environment

Eigenschaften

IUPAC Name |

2-[(2,2,2-trichloroacetyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATCELVJLDODSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934325 |

Source

|

| Record name | N-(2,2,2-Trichloro-1-hydroxyethylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15166-50-4 |

Source

|

| Record name | NSC62338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,2,2-Trichloro-1-hydroxyethylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)